3,5-Dichloro-alpha-methylstyrene finds use in separation science techniques like High-Performance Liquid Chromatography (HPLC) for isolating impurities and analyzing its own composition. A study by SIELC Technologies demonstrates the successful separation of 3,5-Dichloro-alpha-methylstyrene using a reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid. [SIELC Technologies, Applications: Separation of 3,5-Dichloro-.alpha.-methylstyrene on Newcrom R1 HPLC column, February 16, 2018, ] This method is scalable and can be used for both analytical and preparative purposes, including pharmacokinetic studies.
2-(3,5-Dichlorophenyl)propene is an organic compound characterized by the presence of a propene structure substituted with a 3,5-dichlorophenyl group. Its molecular formula is , and it has a molecular weight of 187.07 g/mol . The compound features two chlorine atoms positioned at the 3 and 5 positions of the phenyl ring, which significantly influences its chemical properties and biological activity.
The biological activity of 2-(3,5-Dichlorophenyl)propene is notable in various contexts. Research indicates that compounds with similar structures exhibit significant pharmacological properties, including:
Several synthesis methods have been reported for the preparation of 2-(3,5-Dichlorophenyl)propene:
2-(3,5-Dichlorophenyl)propene finds applications in various fields:
Interaction studies involving 2-(3,5-Dichlorophenyl)propene often focus on its reactivity with biological macromolecules. These studies may include:
Several compounds share structural similarities with 2-(3,5-Dichlorophenyl)propene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Chlorophenyl)propene | C9H9Cl | Contains a single chlorine substituent |
| 3-(3,5-Dichlorophenyl)propanoic acid | C10H9Cl2O2 | Contains a carboxylic acid functional group |
| 1-(3,5-Dichlorophenyl)-1-propene | C9H8Cl2 | Differently positioned double bond |
| 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | C9H8BrCl | Contains bromine instead of chlorine |
The uniqueness of 2-(3,5-Dichlorophenyl)propene lies in its specific arrangement of chlorine substituents on the phenyl ring and its propene structure, which influences its reactivity and biological properties compared to these similar compounds. The presence of two chlorine atoms at specific positions enhances its potential for diverse